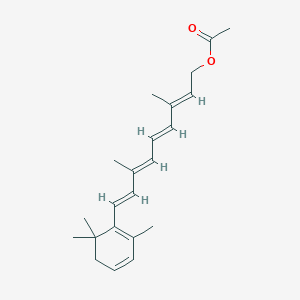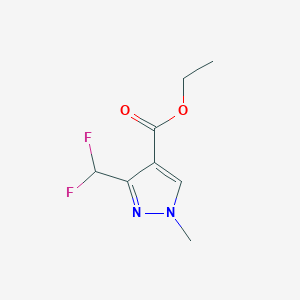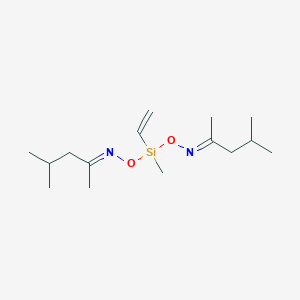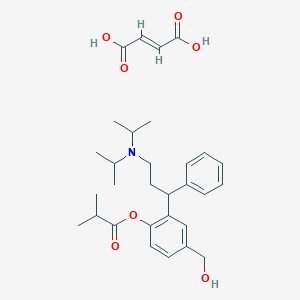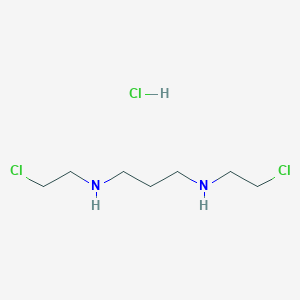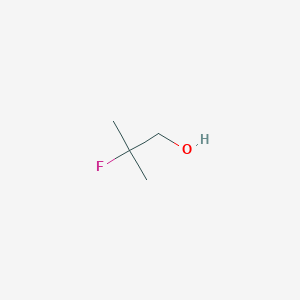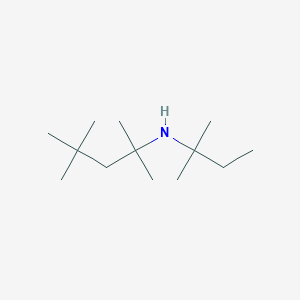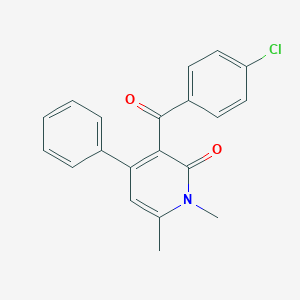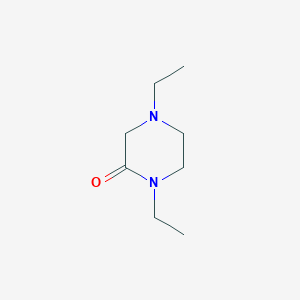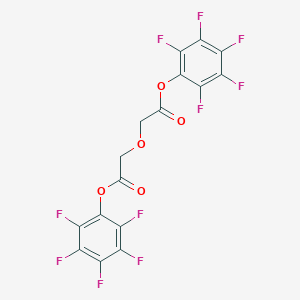
DIG(Pfp)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The provided papers do not directly discuss a compound specifically named "DIG(Pfp)2". However, they do provide information on related compounds and concepts that could be relevant to an analysis of "DIG(Pfp)2". For instance, paper discusses pyrido[3',2':4,5]furo[3,2-d]pyrimidines (PFP), which are synthesized and tested for their inhibitory activity on phosphodiesterase type 4 (PDE4), a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). The structure-activity relationships within this series are crucial for increasing potency on the enzyme. The paper highlights the importance of gem-dimethylcyclohexyl moieties and substitutions at specific positions on the PFP scaffold for high enzyme affinity.
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions to achieve the desired biological activity. For example, the PFP derivatives mentioned in paper are synthesized through a series of chemical steps, although the exact methods are not detailed in the abstract. Similarly, paper describes the synthesis of a polyfluorene derivative (PFP-aa) through a Suzuki coupling reaction, indicating a method that could potentially be relevant to the synthesis of "DIG(Pfp)2".
Molecular Structure Analysis
The molecular structure of compounds plays a significant role in their biological activity. Paper introduces a bidentate building block, N,N'-bis(3-pyridylformyl)piperazine (bpfp), and discusses its self-assembly into various polymeric complexes with different metal ions, resulting in diverse network structures. The structural conformation of the piperazine ring in bpfp is described as chairlike, which could be an important consideration in the molecular structure analysis of "DIG(Pfp)2".
Chemical Reactions Analysis
Chemical reactions are central to the function and synthesis of compounds. Paper discusses the protonation and deprotonation of carboxylate and amine groups in PFP-aa, which are controlled by medium pH values. These reactions are crucial for the polymer's charge and its electrostatic repulsion, affecting aggregation behaviors. Such reactions could be analogous to those that "DIG(Pfp)2" might undergo, depending on its functional groups and environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound determine its suitability for specific applications. Paper demonstrates that PFP-aa can act as a reversible pH sensor, with its fluorescent response varying with environmental pH changes. This indicates that the physical properties, such as fluorescence, are sensitive to chemical changes. The chemical properties of PFP derivatives, as discussed in paper , are tailored to inhibit PDE4, which is a chemical property relevant to their therapeutic potential.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H4F10O5/c17-5-7(19)11(23)15(12(24)8(5)20)30-3(27)1-29-2-4(28)31-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIBHSPJYBFDMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H4F10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433628 |
Source


|
| Record name | DIG(Pfp)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DIG(Pfp)2 | |
CAS RN |
158573-58-1 |
Source


|
| Record name | DIG(Pfp)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B129763.png)
